Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate
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Overview
Description
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-amine with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at a temperature of 25-30°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
- Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates
- Triethylammonium 2-(3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
Uniqueness
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate is unique due to its specific combination of a benzoate group and a cyclohexenone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoate |
InChI |
InChI=1S/C16H19NO3/c1-16(2)9-13(8-14(18)10-16)17-12-6-4-11(5-7-12)15(19)20-3/h4-8,17H,9-10H2,1-3H3 |
InChI Key |
MVQQLADDVPMMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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